molecular formula C11H20N2O3 B6591422 trans-tert-Butyl hexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate CAS No. 138026-93-4

trans-tert-Butyl hexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate

Cat. No.: B6591422
CAS No.: 138026-93-4
M. Wt: 228.29 g/mol
InChI Key: AUXXIKSVHUSTOA-RKDXNWHRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a type of 1,3-oxazine, which is a class of organic compounds that contain an oxazine ring, a six-membered heterocyclic ring with one oxygen atom, one nitrogen atom, and four carbon atoms . Oxazines are important in the field of organic synthesis and have been used in the creation of various pharmaceuticals .


Synthesis Analysis

Oxazines can be synthesized through several methods. One such method involves a catalyst-free cross-dehydrogenative coupling reaction promoted by visible light . In this process, α-aminoalkylnaphthols/phenols, also known as Betti bases, are irradiated with white light-emitting diode (LED, 23 W) in dimethyl sulfoxide (DMSO) solvent in an open reaction vessel at room temperature .


Molecular Structure Analysis

The molecular structure of oxazines involves a six-membered ring with one oxygen atom, one nitrogen atom, and four carbon atoms . The exact structure of “trans-tert-Butyl hexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate” would depend on the specific arrangement and bonding of these atoms.

Scientific Research Applications

Synthesis and Utility in Organic Chemistry

The compound trans-tert-Butyl hexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate, as a representative of the 1,2-oxazine class, plays a significant role in organic synthesis. This category of compounds is synthesized through the dehydration of dihydro-6-hydroxy-4H-1,2-oxazines, which in turn are derived from cyclization processes involving 3-acyl-1-nitrosopent-1-en-4-ones. These oxazines serve as crucial intermediates in various synthetic pathways, offering a route to chiral synthons and facilitating the synthesis of diverse organic molecules through electrophilic reactions, exemplified by their reduction and their role as intermediates in specific reaction types (Sainsbury, 1991).

Role in Heterocyclic Chemistry

Heterocyclic compounds bearing oxazine and related scaffolds are central to the development of new pharmaceuticals and materials. For instance, 3-hydroxycoumarin and its derivatives, which can be synthesized from precursors including salicylic aldehyde and 1-(2-hydroxyphenyl)ethanone, lead to a variety of heterocyclic compounds. Among these, chromeno[4,3-e][1,3]oxazine derivatives stand out for their chemical, photochemical, and biological properties. The versatility of these compounds underscores their significance in synthetic organic chemistry and their potential applications across genetics, pharmacology, and microbiology (Yoda, 2020).

Environmental and Technological Applications

Beyond the realm of organic synthesis, derivatives of tert-butyl compounds, including tert-butyl hexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate, find applications in environmental and technological contexts. For example, the study of the decomposition of methyl tert-butyl ether (MTBE) by adding hydrogen in a cold plasma reactor showcases the potential of tert-butyl derivatives in pollution control and the remediation of environmental contaminants. This approach to MTBE decomposition highlights the broader applicability of tert-butyl-based compounds in environmental science and technology, offering pathways for the degradation of air toxics and contributing to cleaner technologies (Hsieh et al., 2011).

Properties

IUPAC Name

tert-butyl (4aR,7aR)-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O3/c1-11(2,3)16-10(14)13-6-8-9(7-13)15-5-4-12-8/h8-9,12H,4-7H2,1-3H3/t8-,9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUXXIKSVHUSTOA-RKDXNWHRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2C(C1)OCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2[C@@H](C1)OCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.